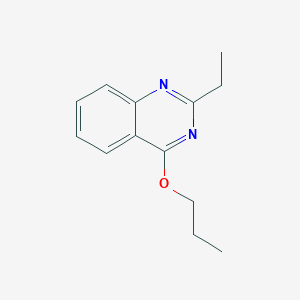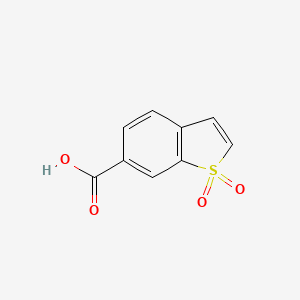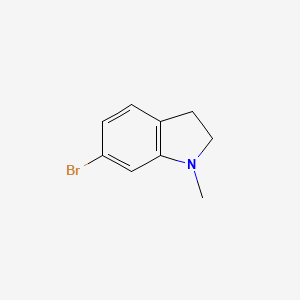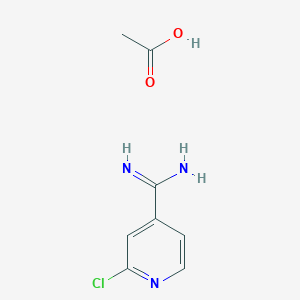
1-Propanone, 1-(3,4-dihydroxy-2-naphthalenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-DIHYDROXYNAPHTHALEN-2-YL)PROPAN-1-ONE is an organic compound with the molecular formula C13H12O3 It is a derivative of naphthalene, characterized by the presence of two hydroxyl groups on the naphthalene ring and a propanone group attached to the second carbon of the naphthalene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(3,4-DIHYDROXYNAPHTHALEN-2-YL)PROPAN-1-ONE can be synthesized through several methods. One common approach involves the Claisen-Schmidt condensation reaction, where an aromatic aldehyde reacts with a ketone in the presence of a base to form the desired product . The reaction typically requires conditions such as refluxing in ethanol and the use of sodium hydroxide as a catalyst.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the Claisen-Schmidt condensation or other catalytic processes that ensure high yield and purity. The specific conditions and catalysts used can vary depending on the desired scale and application.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3,4-DIHYDROXYNAPHTHALEN-2-YL)PROPAN-1-ONE undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Reagents like acyl chlorides or alkyl halides can be used in the presence of a base.
Major Products:
Oxidation: Formation of naphthoquinones.
Reduction: Formation of 1-(3,4-dihydroxynaphthalen-2-yl)propan-1-ol.
Substitution: Formation of various substituted naphthalenes depending on the reagents used.
Applications De Recherche Scientifique
1-(3,4-DIHYDROXYNAPHTHALEN-2-YL)PROPAN-1-ONE has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reference standard in analytical chemistry.
Biology: Investigated for its potential biological activities, including anticancer properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-(3,4-DIHYDROXYNAPHTHALEN-2-YL)PROPAN-1-ONE involves its interaction with various molecular targets and pathways. For instance, its hydroxyl groups can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the compound’s ability to undergo redox reactions can modulate oxidative stress in cells, impacting cellular signaling pathways .
Comparaison Avec Des Composés Similaires
1-(3,4-Dihydroxyphenyl)propan-2-one: Shares similar structural features but differs in the position of the hydroxyl groups and the presence of a phenyl ring instead of a naphthalene ring.
2,5-PRODAN: Another naphthalene derivative with different substituents, used in fluorescence studies.
Uniqueness: 1-(3,4-DIHYDROXYNAPHTHALEN-2-YL)PROPAN-1-ONE is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
61983-10-6 |
|---|---|
Formule moléculaire |
C13H12O3 |
Poids moléculaire |
216.23 g/mol |
Nom IUPAC |
1-(3,4-dihydroxynaphthalen-2-yl)propan-1-one |
InChI |
InChI=1S/C13H12O3/c1-2-11(14)10-7-8-5-3-4-6-9(8)12(15)13(10)16/h3-7,15-16H,2H2,1H3 |
Clé InChI |
QQCZPKOCDHUKAE-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)C1=CC2=CC=CC=C2C(=C1O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(3-Methylbutan-2-yl)[3-(morpholin-4-yl)propyl]amine](/img/structure/B11890941.png)



![1,7-Diazaspiro[4.4]nonane, 1-(5-isothiazolyl)-](/img/structure/B11890968.png)

![3-bromo-2H-pyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B11890975.png)




![1,3-Dimethyl-1H-pyrazolo[3,4-B]pyridine-5-carbonyl chloride](/img/structure/B11891012.png)
